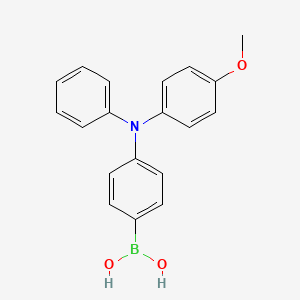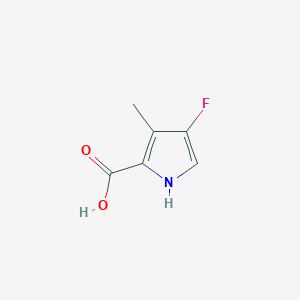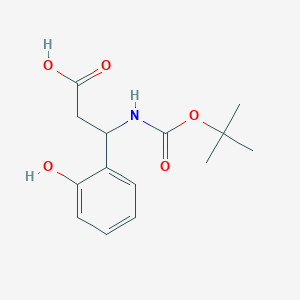![molecular formula C7H4F3N3 B13663030 7-(Trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B13663030.png)
7-(Trifluoromethyl)imidazo[1,2-b]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Trifluoromethyl)imidazo[1,2-b]pyridazine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by the presence of an imidazo[1,2-b]pyridazine core with a trifluoromethyl group at the 7th position. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s biological activity and chemical reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)imidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine derivatives with trifluoromethyl-substituted reagents. The reaction conditions often include the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 7-(Trifluoromethyl)imidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-b]pyridazine N-oxides, while substitution reactions can introduce various functional groups at the 7th position .
Applications De Recherche Scientifique
7-(Trifluoromethyl)imidazo[1,2-b]pyridazine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 7-(Trifluoromethyl)imidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. For instance, it has been identified as an inhibitor of the transforming growth factor-β activated kinase (TAK1), which plays a crucial role in cell growth, differentiation, and apoptosis. The compound binds to the active site of TAK1, preventing its phosphorylation and subsequent activation . This inhibition can lead to the suppression of downstream signaling pathways involved in inflammation and cancer progression .
Comparaison Avec Des Composés Similaires
- Imidazo[1,2-b]pyridine
- Imidazo[1,2-a]pyridine
- Imidazo[1,2-c]pyrimidine
Comparison: 7-(Trifluoromethyl)imidazo[1,2-b]pyridazine is unique due to the presence of the trifluoromethyl group, which enhances its electron-withdrawing properties and influences its biological activity. Compared to imidazo[1,2-b]pyridine, the trifluoromethyl derivative exhibits higher potency in kinase inhibition and better pharmacokinetic properties . The structural differences between these compounds also result in variations in their reactivity and stability .
Propriétés
Formule moléculaire |
C7H4F3N3 |
|---|---|
Poids moléculaire |
187.12 g/mol |
Nom IUPAC |
7-(trifluoromethyl)imidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)5-3-6-11-1-2-13(6)12-4-5/h1-4H |
Clé InChI |
SWFFDRXLHHQYQZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C(=N1)C=C(C=N2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5H-Naphtho[2,3-b]carbazole](/img/structure/B13662971.png)

![6-Bromo-3-methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13662987.png)










